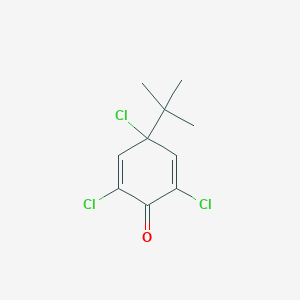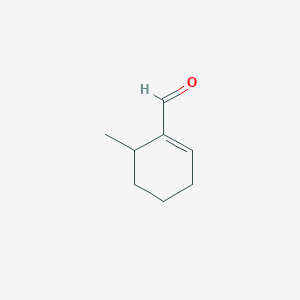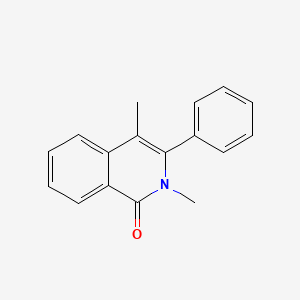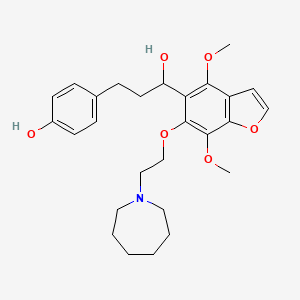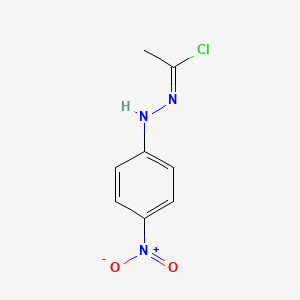
Acetyl chloride 4-nitrophenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl chloride 4-nitrophenylhydrazone is a chemical compound that combines the properties of acetyl chloride and 4-nitrophenylhydrazone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetyl chloride 4-nitrophenylhydrazone typically involves the reaction of acetyl chloride with 4-nitrophenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acetyl chloride and 4-nitrophenylhydrazine, with the reaction often taking place in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetyl chloride 4-nitrophenylhydrazone can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the acetyl chloride moiety.
Reduction Reactions: The nitro group in the 4-nitrophenylhydrazone can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, with reactions typically occurring in the presence of a base.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted acetyl derivatives depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding amine derivative of the 4-nitrophenylhydrazone.
Aplicaciones Científicas De Investigación
Acetyl chloride 4-nitrophenylhydrazone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of acetyl chloride 4-nitrophenylhydrazone involves its reactivity with nucleophiles and reducing agents. The acetyl chloride moiety can undergo nucleophilic substitution, while the nitro group in the 4-nitrophenylhydrazone can be reduced to an amine. These reactions are facilitated by the presence of specific catalysts and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Acetyl chloride: A simple acyl chloride used in various acetylation reactions.
4-Nitrophenylhydrazine: A compound used in the synthesis of hydrazones and as a reagent in organic chemistry.
Uniqueness
Acetyl chloride 4-nitrophenylhydrazone is unique due to its combination of an acyl chloride and a nitrophenylhydrazone moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components .
Propiedades
Número CAS |
39209-25-1 |
|---|---|
Fórmula molecular |
C8H8ClN3O2 |
Peso molecular |
213.62 g/mol |
Nombre IUPAC |
(1E)-N-(4-nitrophenyl)ethanehydrazonoyl chloride |
InChI |
InChI=1S/C8H8ClN3O2/c1-6(9)10-11-7-2-4-8(5-3-7)12(13)14/h2-5,11H,1H3/b10-6+ |
Clave InChI |
CFIKOWBSAOYPIS-UXBLZVDNSA-N |
SMILES isomérico |
C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/Cl |
SMILES canónico |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


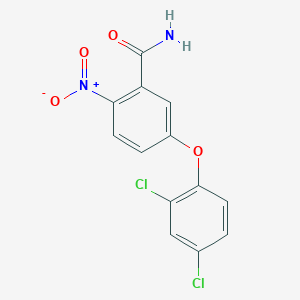

![methyl 2-[(1R)-2-oxocyclopentyl]acetate](/img/structure/B14662373.png)
![(2-Aminoethyl)[(4-methoxy-4-oxobut-2-en-2-yl)oxy]sulfanylidenephosphanium](/img/structure/B14662378.png)
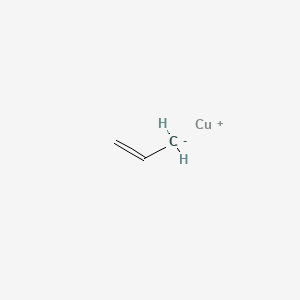
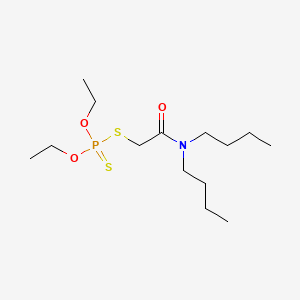
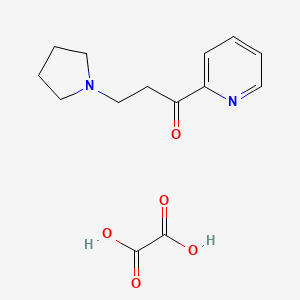
![Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate](/img/structure/B14662414.png)
